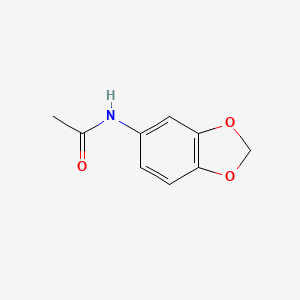

3',4'-Methylenedioxyacetanilide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-6(11)10-7-2-3-8-9(4-7)13-5-12-8/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLCDOZYDURWIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156669 | |

| Record name | Acetamide, N-1,3-benzodioxol-5-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13067-19-1 | |

| Record name | N-1,3-Benzodioxol-5-ylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13067-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-1,3-benzodioxol-5-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013067191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13067-19-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-1,3-benzodioxol-5-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2H-1,3-Benzodioxol-5-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 ,4 Methylenedioxyacetanilide

Established Synthetic Pathways and Reaction Schemes

The most direct and established synthetic pathway to 3',4'-Methylenedioxyacetanilide is the N-acetylation of 3,4-methylenedioxyaniline. This reaction is a standard and widely used method for forming an amide bond between an amine and an acetyl group.

The reaction involves treating the primary amine, 3,4-methylenedioxyaniline, with an acetylating agent. Common agents for this transformation include acetic anhydride (B1165640) or acetyl chloride. When acetic anhydride is used, the reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the amine attacks one of the carbonyl carbons of the acetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide product, this compound, and acetic acid as a byproduct. The synthesis of related acetanilides via this method can achieve high yields, often between 96-98%. researchgate.net

Reaction Scheme: Figure 1: General reaction scheme for the acetylation of 3,4-methylenedioxyaniline to form this compound.

The selection and synthesis of the primary precursor, 3,4-methylenedioxyaniline (also known as 5-amino-1,3-benzodioxole), is a critical first step. sigmaaldrich.comscbt.com Various strategies exist to produce this key intermediate. One documented method involves the amination of 5-bromobenzo[d] ijtsrd.comttwrdcs.ac.indioxole using a copper-catalyzed reaction with aqueous ammonia (B1221849) in the presence of a ligand like N,N'-dimethylethylenediamine (DMEDA). chemicalbook.com

Another common industrial approach involves the nitration of a piperonyl-derived starting material followed by reduction. For instance, piperonyl cyclonene can be reacted with dilute nitric acid to introduce a nitro group, which is subsequently reduced to the primary amine. google.com This reduction can be achieved through catalytic hydrogenation using catalysts such as Raney Nickel. google.comnih.gov The synthesis of MDMA, a related compound, also often begins with precursors like piperonal, which undergoes a Henry reaction with a nitroalkane, followed by reduction to form the amine, demonstrating a common theme in the synthesis of 3,4-methylenedioxyphenyl compounds. nih.gov

The primary derivatization strategy to arrive at the final product is N-acetylation, which serves to add the acetyl functional group to the amine, converting the precursor into the target acetanilide (B955).

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and by-product formation. Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time.

In analogous acetylations of aniline (B41778), studies have shown that both reaction time and the amount of catalyst significantly impact product yield. For example, in a magnesium sulphate-catalyzed acetylation using glacial acetic acid, the yield of acetanilide was found to increase with reaction time up to 90 minutes, after which no further improvement was observed. ijtsrd.com A decrease in reaction time led to a lower yield. ijtsrd.com Similarly, solvent-free methods reacting aniline directly with acetic anhydride have been shown to be highly efficient. researchgate.net

These findings suggest that for the synthesis of this compound, a systematic evaluation of these parameters would be beneficial.

Table 1: Optimization of Reaction Conditions for Acetanilide Synthesis (Analogous Reaction)

| Catalyst | Acetylating Agent | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| Magnesium Sulphate | Glacial Acetic Acid | 118°C | 90 min | 80% | ijtsrd.com |

| None (solvent-free) | Acetic Anhydride | Room Temp | - | 96-98% | researchgate.net |

| Waste Plant Extract | Acetic Anhydride | Room Temp | 40 min | - | ttwrdcs.ac.in |

Novel Synthetic Approaches and Green Chemistry Principles

Modern synthetic chemistry places increasing emphasis on "green" principles, which aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. Several novel approaches to acetylation align with these principles and can be applied to the synthesis of this compound.

One prominent green strategy is the replacement of corrosive and lachrymatory acetylating agents like acetyl chloride and acetic anhydride with less hazardous alternatives. ijtsrd.com A method utilizing a benign and inexpensive system of magnesium sulphate heptahydrate and glacial acetic acid has been developed for the synthesis of acetanilide. ijtsrd.com This approach serves as a mild, Lewis acid-catalyzed route that avoids toxic reagents and can be considered a more sustainable process. ijtsrd.com

Another green approach is the implementation of solvent-free reaction conditions. The reaction of an aniline with acetic anhydride can be performed without any solvent, significantly reducing chemical waste and simplifying product work-up. researchgate.net This method has a very low E-Factor (a measure of waste produced), making it an environmentally attractive option. researchgate.net Furthermore, the use of biodegradable, plant-based extracts as catalysts for acetylation represents an innovative and eco-friendly direction in organic synthesis. ttwrdcs.ac.in

Stereoselective Synthesis Considerations for Chiral Variants

The compound this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. As such, stereoselective synthesis is not a consideration for its preparation.

However, stereoselectivity becomes a critical factor in the synthesis of chiral analogues or derivatives where a stereocenter is present. If, for example, a chiral side-chain were to be introduced to the acetanilide structure, controlling the stereochemistry would be paramount. Methodologies for achieving this in related anilide structures have been developed. For instance, chiral iridium catalysts have been successfully used for the enantioselective conjugate addition of acetanilides to unsaturated esters, producing chiral products with high enantiomeric excess (up to 99% ee). nih.gov Another advanced technique involves the asymmetric synthesis of axially chiral anilides, where chirality arises from hindered rotation around a C-N bond. This has been achieved through methods like enantioselective lithiation using a chiral base. researchgate.net

Advanced Analytical Characterization of 3 ,4 Methylenedioxyacetanilide

Spectroscopic Techniques for Structural Elucidation

Spectroscopy involves the interaction of electromagnetic radiation with matter, providing profound insight into molecular structure. Each technique probes different aspects of the molecule's quantum mechanical properties, from nuclear spin states to electronic and vibrational energy levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By observing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, in a strong magnetic field, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms. researchgate.net For 3',4'-Methylenedioxyacetanilide, ¹H and ¹³C NMR would yield distinct signals corresponding to each unique proton and carbon atom in the structure.

In ¹H NMR, the chemical shift (δ), signal splitting (multiplicity), and integration (proton count) are key parameters. The aromatic region would show signals for the three protons on the benzene (B151609) ring. The methylenedioxy group would characteristically appear as a sharp singlet, as would the methyl protons of the acetyl group. The amide proton (N-H) would also produce a signal, though its position can be variable. mmu.ac.uknih.gov High-resolution techniques can further resolve complex spin-spin coupling patterns, confirming the substitution pattern on the aromatic ring. plos.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~9.5-10.5 | Singlet | Amide Proton (N-H) |

| ~6.7-7.5 | Multiplet | Aromatic Protons (3H) |

| ~5.9-6.0 | Singlet | Methylenedioxy Protons (O-CH₂-O) |

| ~2.1 | Singlet | Acetyl Methyl Protons (CH₃) |

¹³C NMR spectroscopy provides complementary data, showing a signal for each unique carbon atom, including quaternary carbons which are invisible in ¹H NMR. This allows for a complete carbon count and provides evidence for the carbonyl group, the aromatic carbons, and the methylenedioxy carbon.

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of its fragmentation patterns, offers significant structural information. nih.gov For this compound, electron ionization (EI) would produce a molecular ion (M⁺), whose m/z value corresponds to the molecular weight.

The subsequent fragmentation of this molecular ion is predictable and serves as a "molecular fingerprint." The structure contains several bonds that can cleave to produce characteristic fragment ions. libretexts.orgmiamioh.edu Key fragmentations would include the loss of the acetyl group and cleavage at the amide bond, providing evidence for the acetamido side chain. The stability of the methylenedioxy-substituted aromatic ring would lead to prominent ions containing this moiety. researchgate.net

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Notes |

|---|---|---|

| 179 | [C₉H₉NO₃]⁺ | Molecular Ion (M⁺) |

| 137 | [M - C₂H₂O]⁺ | Loss of ketene (B1206846) from the molecular ion |

| 136 | [C₇H₆NO₂]⁺ | Ion resulting from alpha-cleavage |

| 122 | [C₇H₆O₂]⁺ | Methylenedioxybenzene radical cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govmdpi.com The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond stretches, bends, and twists. These spectra provide a rapid method for identifying the functional groups present in a molecule. nih.gov

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the secondary amide group, including the N-H stretch and the strong C=O stretch (Amide I band). Additionally, vibrations corresponding to the aromatic ring, the C-O-C stretches of the methylenedioxy group, and the C-H bonds of the methyl group would be visible. rsc.org The presence and position of these bands can confirm the major structural features of the compound. researchgate.net

Table 3: Key Infrared (IR) and Raman Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3250-3350 | N-H Stretch | Secondary Amide |

| 1660-1690 | C=O Stretch (Amide I) | Secondary Amide |

| 1510-1550 | N-H Bend (Amide II) | Secondary Amide |

| 3000-3100 | Aromatic C-H Stretch | Benzene Ring |

| 1450-1600 | C=C Stretch | Benzene Ring |

| 1200-1250 & 1030-1040 | Asymmetric & Symmetric C-O-C Stretch | Methylenedioxy Group |

| 2850-2960 | Aliphatic C-H Stretch | Methyl Group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from a ground state to a higher energy state. shu.ac.uk These electronic transitions, primarily π→π* and n→π*, are characteristic of molecules containing chromophores—unsaturated systems like the benzene ring. shivajichk.ac.inlibretexts.org

The chromophore in this compound is the substituted benzene ring. The methylenedioxy and acetamido groups act as auxochromes, modifying the absorption characteristics of the chromophore, typically shifting the absorption maximum (λ_max) to longer wavelengths (a bathochromic shift). slideshare.net The resulting spectrum is useful for confirming the presence of the conjugated aromatic system and can be used for quantitative analysis. youtube.com

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Approximate λ_max (nm) | Associated Structural Feature |

|---|---|---|

| π → π | ~250-290 | Substituted Benzene Ring |

| n → π | ~300-330 | Carbonyl Group (C=O) |

Chromatographic Methods for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of components between a mobile phase and a stationary phase.

Gas Chromatography (GC) and High-Resolution Gas Chromatography (HRGC)

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds without decomposition. youtube.com A sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the compound is transported through the column by an inert carrier gas (the mobile phase). The time it takes for a compound to pass through the column to the detector is known as the retention time (Rt), a key characteristic used for identification. mmu.ac.uk

For this compound, GC analysis would be used to determine its purity by separating it from any starting materials, byproducts, or other impurities. The choice of stationary phase is critical; a nonpolar phase like dimethylpolysiloxane is common for general-purpose analysis. ojp.gov

High-Resolution Gas Chromatography (HRGC), also known as capillary GC, utilizes narrow-bore capillary columns instead of wider packed columns. This provides a much higher separation efficiency, allowing for the resolution of very similar compounds, such as positional isomers, which might co-elute on a standard GC column. nih.govyoutube.com When coupled with a detector like a mass spectrometer (GC-MS), HRGC provides an exceptionally powerful tool for both the separation and definitive identification of components in a mixture. nih.govresearchgate.net

Table 5: Application of GC/HRGC for this compound Analysis

| Technique | Principle | Primary Application |

|---|---|---|

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Purity assessment, quantification, and identification by retention time. |

| High-Resolution Gas Chromatography (HRGC) | Utilizes high-efficiency capillary columns for superior separation power. | Separation of complex mixtures, resolution of closely related isomers and impurities. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines the separation power of GC with the identification capabilities of MS. | Definitive identification of separated components based on both retention time and mass spectrum. |

Liquid Chromatography (LC), including Ultra-High Performance Liquid Chromatography (UHPLC)

Liquid chromatography (LC) and its advanced counterpart, ultra-high performance liquid chromatography (UHPLC), are powerful techniques for the separation and analysis of this compound. These methods are particularly suited for non-volatile or thermally sensitive compounds.

In LC, the separation is typically achieved on a stationary phase, such as a C18 column, which is designed for the separation of basic compounds. ub.edu The mobile phase composition is critical for achieving optimal separation. For compounds like this compound, which possess a secondary amide group, reversed-phase chromatography is commonly employed. Mobile phases often consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. ub.edusigmaaldrich.com To enhance chromatographic retention and peak shape, especially for basic compounds, additives such as pentafluoropropionic acid (PFPA) may be used, or the pH of the mobile phase can be adjusted to be acidic, which favors the protonation of the analyte. ub.edu

UHPLC operates on the same principles as LC but utilizes columns with smaller particle sizes (typically under 2 μm), leading to significantly higher resolution, faster analysis times, and increased sensitivity. sigmaaldrich.com An on-line solid-phase extraction (SPE) can be coupled with UHPLC-MS/MS to allow for automated sample cleanup and analysis, which is particularly useful for complex matrices like wastewater. nih.gov The high pressure and flow rates in UHPLC systems demand robust instrumentation. sigmaaldrich.com For the analysis of related compounds, specific UHPLC conditions have been developed, as detailed in the table below.

Table 1: Exemplar UHPLC Operating Parameters for Analysis of Related Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Column | Titan C18, 5 cm x 2.1 mm I.D., 1.9 µm particles | sigmaaldrich.com |

| Mobile Phase A | 5 mM ammonium (B1175870) acetate (B1210297) in 95:5, water:acetonitrile | sigmaaldrich.com |

| Mobile Phase B | 5 mM ammonium acetate in 5:95, water:acetonitrile | sigmaaldrich.com |

| Gradient | 0 to 100% B in 3 min, held at 100% B for 1 min | sigmaaldrich.com |

| Flow Rate | 0.6 mL/min | sigmaaldrich.com |

| Column Temperature | 35 °C | sigmaaldrich.com |

| Detector | MS-TOF, XIC | sigmaaldrich.com |

Enantioselective LC methods can also be developed to separate the potential enantiomers of chiral compounds, often utilizing specialized chiral columns. mdpi.com

Crystallographic Analysis for Solid-State Structure Determination

A key component of modern crystallographic studies is Hirshfeld surface analysis. nih.gov This computational method maps the intermolecular contacts in a crystal, providing a visual representation of the interactions driving the crystal packing. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the contribution of different types of intermolecular contacts, such as H···H, C···H, and O···H interactions. nih.gov For example, in related aniline (B41778) derivatives, H···H contacts often have the most significant contribution to the Hirshfeld surface, followed by C···H/H···C contacts, which can indicate the presence of C—H⋯π interactions. nih.gov The absence of prominent red spots on the Hirshfeld surface suggests that short contacts are not particularly significant in the crystal packing. nih.gov

Hyphenated and Orthogonal Analytical Approaches for Comprehensive Analysis

For a thorough and unambiguous characterization of this compound, especially in complex mixtures, hyphenated and orthogonal analytical approaches are indispensable. These methods combine the separation power of chromatography with the identification capabilities of spectrometry.

GC-MS and LC-MS Coupling

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a mainstay for the analysis of volatile and semi-volatile compounds. For a compound like this compound, derivatization may be necessary to improve its volatility and chromatographic behavior. nih.gov For related amphetamine-type compounds, acylation is a common derivatization strategy. nih.govojp.gov The choice of derivatizing agent can influence the retention time and the mass spectral fragmentation pattern. nih.gov The mass spectrometer fragments the eluted molecules in a reproducible manner, generating a mass spectrum that serves as a chemical fingerprint for identification. For acylated derivatives of similar compounds, a characteristic fragment ion at m/z 162 can help identify the methylenedioxyphenyl portion of the molecule. nih.govojp.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile technique that combines the separation capabilities of LC or UHPLC with the mass analysis of MS. lcms.cznih.gov It is particularly well-suited for polar, non-volatile, and thermally labile compounds, making it ideal for the direct analysis of this compound without the need for derivatization. researchgate.net Tandem mass spectrometry (LC-MS/MS) adds another layer of specificity by selecting a precursor ion, fragmenting it, and analyzing the resulting product ions. ub.edunih.gov This technique, often operated in multiple reaction monitoring (MRM) mode, is highly sensitive and selective, making it the method of choice for quantitative analysis at low concentrations. ub.edulcms.cz Different atmospheric pressure ionization sources can be used, with electrospray ionization (ESI) being common for compounds that are easily ionized in the liquid phase at acidic pH. ub.edu

Table 2: Comparison of GC-MS and LC-MS for Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

|---|---|---|

| Analyte Suitability | Volatile and thermally stable compounds; derivatization may be required. nih.gov | Wide range, including non-volatile and thermally labile compounds. researchgate.net |

| Sample Preparation | Often involves extraction and derivatization. nih.gov | Can be as simple as "dilute-and-shoot," or may involve extraction. nih.gov |

| Separation Principle | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Partitioning between a liquid mobile phase and a solid stationary phase. |

| Ionization Techniques | Primarily Electron Ionization (EI). | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). ub.edu |

| Key Advantage | Excellent separation efficiency and well-established, extensive mass spectral libraries. | Broad applicability, high sensitivity, and structural information from MS/MS. ub.edunih.gov |

Advanced Hyphenated Spectroscopic Techniques

To achieve an even higher level of analytical detail, more advanced hyphenated techniques can be employed.

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS): This powerful technique offers a significant increase in separation power compared to conventional GC-MS. researchgate.net It utilizes two columns with different stationary phases, providing an orthogonal separation mechanism. The enhanced peak capacity allows for the separation of co-eluting compounds in complex samples. When coupled with a time-of-flight (TOF) mass spectrometer, which offers high-speed data acquisition, a complete mass spectrum can be obtained for every point in the chromatogram, enabling non-targeted analysis and the identification of unknown impurities. researchgate.net

UHPLC with Advanced Mass Spectrometry: The coupling of UHPLC with high-resolution mass spectrometry (HRMS), such as TOF or Orbitrap mass analyzers, provides highly accurate mass measurements. This allows for the determination of the elemental composition of the parent compound and its metabolites or impurities, greatly enhancing the confidence in their identification. Furthermore, the use of alternative atmospheric pressure ionization sources like Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) can be explored. ub.edu These sources can be advantageous for compounds that are less efficiently ionized by ESI and may be less susceptible to matrix effects. ub.edu

Chemical Reactivity and Mechanistic Studies of 3 ,4 Methylenedioxyacetanilide

Reaction Classes and Functional Group Transformations

The reactivity of 3',4'-Methylenedioxyacetanilide can be categorized into several key classes based on the transformations of its functional groups and aromatic core. These include reactions at the aromatic ring, modifications of the acetamido side chain, and alterations to the methylenedioxy bridge.

Electrophilic Aromatic Substitution (SEAr): The benzene (B151609) ring is activated by both the acetamido and methylenedioxy groups, making it highly susceptible to attack by electrophiles. wikipedia.orglibretexts.org Common SEAr reactions include halogenation, nitration, and sulfonation. The acetamido group is a powerful ortho-, para-director, meaning incoming electrophiles will preferentially add to the positions adjacent (ortho) or opposite (para) to it. wikipedia.orglibretexts.org

Amide Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions. This reaction breaks the amide bond, yielding 3,4-methylenedioxyaniline and acetic acid. evitachem.com This transformation is a standard reaction for amides and serves as a method to deprotect the aniline (B41778) nitrogen.

Oxidative Ring Opening: A critical transformation, often observed in metabolic studies of related compounds like 3,4-Methylenedioxymethamphetamine (MDMA), involves the cleavage of the methylenedioxy ring. nih.govnih.govutah.edu This process, typically mediated by enzymes or strong oxidizing agents, converts the 1,3-benzodioxole (B145889) moiety into a catechol (a 1,2-dihydroxybenzene) derivative. researchgate.net This catechol is significantly more reactive towards oxidation.

Table 1: Key Reaction Classes of this compound

| Reaction Class | Reagents/Conditions | Products | Functional Group Transformed |

| Electrophilic Bromination | Br₂, FeBr₃ | Bromo-3',4'-methylenedioxyacetanilide | Aromatic C-H bond |

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | 3,4-Methylenedioxyaniline, Acetic Acid | Acetamido group |

| Base-Catalyzed Hydrolysis | NaOH, Heat | 3,4-Methylenedioxyaniline, Acetate (B1210297) | Acetamido group |

| Oxidative Ring Cleavage | Oxidizing agents (e.g., Cytochrome P450) | N-(3,4-dihydroxyphenyl)acetamide (Catechol derivative) | Methylenedioxy group |

Electrophilic and Nucleophilic Reaction Pathways

The reaction pathways of this compound are dominated by the nucleophilicity of the aromatic ring and the electrophilicity of the amide carbonyl carbon.

Electrophilic Pathways: The mechanism for electrophilic aromatic substitution proceeds in two main steps. byjus.commasterorganicchemistry.com First, the π-electron system of the benzene ring acts as a nucleophile, attacking an electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion. masterorganicchemistry.com The acetamido group is a strong activating group because the nitrogen atom's lone pair of electrons can be delocalized into the ring, helping to stabilize the positive charge of the arenium ion. libretexts.org This stabilization is most effective when the electrophile adds to the ortho or para positions. In the second, rapid step, a base removes a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the substituted product. byjus.com

Nucleophilic Pathways: While the electron-rich aromatic ring is resistant to nucleophilic attack, the acetamido group provides a site for nucleophilic reactions. The hydrolysis of the amide bond follows a nucleophilic acyl substitution mechanism. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to release the aniline derivative. evitachem.com

Oxidation-Reduction Potentials and Reactivity

The most significant oxidative pathway involves the metabolic cleavage of the methylenedioxy bridge. researchgate.net This transformation, often catalyzed by cytochrome P450 enzymes in biological systems, results in the formation of a catechol derivative, N-(3,4-dihydroxyphenyl)acetamide. nih.govutah.edu Catechols are highly susceptible to oxidation and have much lower oxidation potentials than their methylenedioxy-protected precursors.

This catechol intermediate can be readily oxidized by a one-electron transfer to form a semiquinone radical, or by a two-electron transfer to form a highly reactive ortho-quinone. nih.govnih.gov These quinone species are potent electrophiles and can react with biological nucleophiles. The enhanced toxicity of metabolites from compounds like dopamine (B1211576) and MDMA is often attributed to the formation of these reactive quinone intermediates. nih.govnih.gov It is plausible that this compound would follow a similar oxidative degradation pathway, leading to the formation of reactive and potentially toxic quinone species.

Table 2: Inferred Oxidative Reactivity Pathway

| Step | Reactant | Transformation | Product | Significance |

| 1 | This compound | O-Dealkylation (Ring Opening) | N-(3,4-dihydroxyphenyl)acetamide (Catechol) | Increases susceptibility to oxidation |

| 2 | N-(3,4-dihydroxyphenyl)acetamide | Two-electron oxidation | N-acetyl-ortho-benzoquinone imine | Highly reactive electrophile |

Thermodynamic and Kinetic Aspects of Reactions

The thermodynamics and kinetics of reactions involving this compound are governed by the stability of intermediates and transition states.

Kinetic Aspects: In electrophilic aromatic substitution, the rate of reaction is heavily influenced by the nature of the substituent already on the ring. The acetamido group is an activating group, meaning it increases the rate of reaction compared to unsubstituted benzene. libretexts.org It does this by lowering the activation energy of the rate-determining step—the formation of the arenium ion. masterorganicchemistry.com Studies on the bromination of acetanilide (B955) have shown the reaction to follow second-order kinetics, being first order with respect to both acetanilide and bromine. researchgate.net This implies a direct reaction between the two species in the rate-determining step.

Thermodynamic Aspects: The stability of the final products determines the thermodynamic favorability of a reaction. In electrophilic substitutions, the regeneration of the aromatic ring is a powerful thermodynamic driving force. While kinetic control at lower temperatures might favor one isomer (e.g., the ortho product due to statistical probability), thermodynamic control at higher temperatures may favor the formation of the most stable isomer (often the para product due to reduced steric hindrance).

Thermodynamic data such as enthalpies of vaporization have been studied for acetanilide and its derivatives. researchgate.net These values provide insight into the intermolecular forces and the energy required to transition the compound into the gas phase, which is fundamental to understanding its physical behavior under various process conditions. researchgate.net

Degradation Mechanisms under Controlled Chemical Conditions

This compound can be degraded through several mechanisms depending on the chemical environment.

Hydrolytic Degradation: Under controlled acidic or basic conditions, the primary degradation pathway is the hydrolysis of the amide linkage. In the presence of strong acid (e.g., HCl) and heat, the compound will break down into 3,4-methylenedioxyaniline hydrochloride and acetic acid. In a strong basic solution (e.g., NaOH), it will yield 3,4-methylenedioxyaniline and a salt of acetic acid (e.g., sodium acetate).

Oxidative Degradation: In the presence of oxidizing agents, degradation is expected to target the electron-rich methylenedioxy and phenyl rings. As inferred from metabolic studies of related molecules, a key degradation pathway involves the cleavage of the methylenedioxy ring to form a catechol. nih.govresearchgate.net This catechol is unstable and can be further oxidized to form colored and reactive ortho-quinones, which may then polymerize into complex, undefined products. nih.gov

Environmental Degradation: While specific data for this compound is scarce, data for acetanilide suggests it is susceptible to environmental degradation. Acetanilide biodegrades under aerobic conditions and can be degraded in water and the atmosphere through reactions with photochemically-produced hydroxyl radicals. nih.gov The atmospheric half-life for acetanilide is estimated to be around 1.3 days. nih.gov A similar susceptibility to environmental degradation would be expected for its methylenedioxy derivative.

In Vitro Metabolic Investigations of 3 ,4 Methylenedioxyacetanilide

Identification of In Vitro Biotransformation Pathways

Phase I Metabolic Reactions (e.g., Dealkylation, Hydroxylation, Deamination)

There is a lack of specific published research detailing the Phase I metabolic reactions of 3',4'-Methylenedioxyacetanilide. For structurally related compounds containing a methylenedioxy ring, a primary metabolic step is demethylenation (a type of O-dealkylation) catalyzed by cytochrome P450 (CYP) enzymes, which breaks open the ring to form a catechol. Aromatic hydroxylation is another common Phase I reaction. nih.govnih.govutah.edu However, without direct experimental evidence, it is not possible to confirm if this compound undergoes these specific transformations.

Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Similarly, specific data on Phase II conjugation of this compound are absent from the scientific literature reviewed. Generally, compounds with hydroxyl groups, which could potentially be formed during Phase I metabolism, are substrates for conjugation with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation) to form more water-soluble metabolites. researchgate.netcir-safety.org The catechol metabolites of related compounds are known to undergo conjugation with glucuronide and/or sulfate. nih.gov Glutathione (B108866) conjugation is another critical Phase II pathway for detoxifying reactive intermediates that may be formed during metabolism. researchgate.netnih.govnih.gov

Enzymatic Systems and In Vitro Models for Metabolism Studies

While specific applications for this compound are not described, several standard in vitro systems are routinely used to investigate the metabolism of chemical compounds.

Microsomal Enzyme Systems (e.g., Liver Microsomes)

Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells (hepatocytes) and are a rich source of Phase I enzymes, particularly cytochrome P450s. nih.gov They are a standard tool for studying oxidative metabolism. Studies on related compounds like MDMA and MDEA have utilized liver microsomes to identify the CYP isozymes responsible for their metabolism, such as CYP2D6 and CYP3A4. nih.gov

Cellular Models (e.g., Isolated Hepatocytes, Permeabilized Hepatocytes)

Isolated hepatocytes, either freshly prepared or cryopreserved, are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant cellular environment. nih.govnih.gov Studies on the parent compounds of this compound have used cryopreserved human hepatocytes to identify metabolites, including glutathione conjugates. nih.govnih.gov

Recombinant Enzyme Systems

Recombinant enzyme systems involve expressing a single metabolic enzyme, such as a specific CYP isozyme, in a host cell line (e.g., insect cells or bacteria). This allows researchers to determine the precise contribution of that individual enzyme to a specific metabolic reaction. This approach has been instrumental in phenotyping the metabolism of numerous drugs, including identifying CYP2D6 as a key enzyme in the metabolism of MDMA. nih.gov

Enantioselectivity in In Vitro Metabolism

This compound is an achiral molecule, meaning it does not exist as enantiomers. Therefore, its initial metabolism is not subject to enantioselectivity. However, metabolic processes can introduce chiral centers into the molecule, leading to the formation of chiral metabolites. For instance, hydroxylation of the aromatic ring or the acetyl group could potentially create stereoisomers.

While direct studies on this compound are unavailable, research on structurally related chiral compounds, such as 3,4-methylenedioxymethamphetamine (MDMA), demonstrates that enantioselectivity is a significant factor in their metabolism. In humans, the (S)-enantiomer of MDMA is metabolized more rapidly than the (R)-enantiomer. nih.gov This differential metabolism is attributed to the stereospecificity of the enzymes involved, primarily cytochrome P450 (CYP) isoforms like CYP2D6. nih.gov Should the metabolism of this compound produce chiral metabolites, it is plausible that their subsequent biotransformation would also exhibit enantioselectivity. The separation and quantification of such potential enantiomeric metabolites would necessitate the use of chiral chromatography techniques. rsc.orgnih.gov

Metabolite Isolation and In Vitro Identification using Analytical Techniques

The investigation of the in vitro metabolism of a compound like this compound involves a systematic workflow encompassing sample preparation, metabolite separation, and structural elucidation.

Sample Preparation: The initial step in isolating metabolites from in vitro systems, such as human liver microsomes or hepatocytes, involves separating the metabolites from the biological matrix. nih.govebi.ac.ukuab.eduslideshare.netcreative-proteomics.com Common techniques include:

Liquid-Liquid Extraction (LLE): This method partitions compounds between two immiscible liquids, such as an aqueous biological sample and an organic solvent like diethyl ether or ethyl acetate (B1210297). nih.govaurorabiomed.comwikipedia.org The choice of solvent is critical for efficient extraction of metabolites with varying polarities.

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent packed in a cartridge to retain the analyte of interest from the liquid sample. nih.govrsc.orglibretexts.orgaffinisep.com The metabolites are then eluted with a suitable solvent. This technique can be highly selective depending on the choice of the sorbent.

Metabolite Separation: Following extraction, the complex mixture of the parent compound and its metabolites is typically separated using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating drug metabolites. nih.govresearchgate.netsielc.com By selecting the appropriate column (e.g., reversed-phase C18) and mobile phase composition, metabolites can be resolved based on their physicochemical properties. researchgate.net

Metabolite Identification: The structural elucidation of the separated metabolites is achieved using sophisticated analytical instruments.

Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), mass spectrometry provides information about the molecular weight of the metabolites and their fragmentation patterns. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of metabolites, aiding in their identification. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural characterization of metabolites. technologynetworks.comilo.orgnih.govacs.orgacs.org It provides detailed information about the chemical environment of atoms within the molecule, enabling the precise determination of the metabolite's structure. The combination of MS and NMR data provides a high degree of confidence in metabolite identification. nih.gov

Predicted Metabolic Pathways for this compound:

Based on the metabolism of acetanilides and compounds with a methylenedioxy bridge, the following in vitro metabolic pathways for this compound can be predicted:

| Metabolic Reaction | Predicted Metabolite(s) | Enzymes Involved (Predicted) |

| Aromatic Hydroxylation | Hydroxylated derivatives on the benzene (B151609) ring | Cytochrome P450 (e.g., CYP1A2, CYP2E1) nih.govnih.govpocketdentistry.commdpi.comresearchgate.net |

| N-Deacetylation | 3,4-Methylenedioxyaniline | Amidases, Carboxylesterases nih.govnih.gov |

| Opening of the Methylenedioxy Ring | Catechol derivatives (e.g., N-(3,4-dihydroxyphenyl)acetamide) | Cytochrome P450 (e.g., CYP2D6, CYP3A4) nih.gov |

| Hydroxylation of the Acetyl Group | N-(3,4-methylenedioxyphenyl)glycolamide | Cytochrome P450 |

General Workflow for In Vitro Metabolite Identification:

| Step | Technique(s) | Purpose |

| 1. Incubation | Incubation of this compound with human liver microsomes or hepatocytes. | To generate metabolites in a controlled in vitro environment. |

| 2. Sample Cleanup | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). nih.govaurorabiomed.comnih.govlibretexts.orgaffinisep.com | To isolate metabolites from the biological matrix. |

| 3. Separation | High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.netsielc.com | To separate the parent compound from its various metabolites. |

| 4. Detection & Initial Identification | Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netnih.govspringernature.com | To detect metabolites and determine their molecular weights and fragmentation patterns. |

| 5. Structural Elucidation | High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. researchgate.netnih.govtechnologynetworks.comilo.orgnih.govacs.orgacs.orgnih.gov | To definitively determine the chemical structures of the identified metabolites. |

Computational and Theoretical Studies of 3 ,4 Methylenedioxyacetanilide

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental to predicting the molecular properties of 3',4'-Methylenedioxyacetanilide. These methods, particularly those rooted in density functional theory, allow for the detailed analysis of the molecule's electronic environment and spatial arrangement of atoms.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations, such as those employing the B3LYP hybrid functional, can provide accurate predictions of its geometric parameters (bond lengths and angles) and vibrational frequencies. nih.govresearchgate.net Studies on similar molecules, like acetanilide (B955), have shown that calculated geometries are in good agreement with experimental data obtained from techniques like X-ray diffraction. researchgate.net These calculations are crucial for understanding the molecule's stability and preferred conformation.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule and predict how it will interact with other chemical species. libretexts.org The MEP map illustrates regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic centers, respectively. researchgate.netavogadro.cc For this compound, the MEP map would likely show negative potential (typically colored red) around the oxygen atoms of the acetamido and methylenedioxy groups, indicating these are regions susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton of the amide group. researchgate.netresearchgate.net This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich methylenedioxyphenyl ring, indicating this is the likely site of electrophilic attack. The LUMO, on the other hand, would likely be distributed over the acetamido group and the aromatic ring. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Highest Occupied Molecular Orbital, indicates electron-donating ability. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital, indicates electron-accepting ability. |

| HOMO-LUMO Gap | 4.6 | Energy difference, relates to chemical reactivity and stability. |

Molecular Docking and Interaction Modeling for Chemical Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. orientjchem.org This method is widely used in drug design to understand how a ligand might interact with a protein's binding site. orientjchem.orgnih.govnih.gov For this compound, docking studies could be employed to explore its potential interactions with various enzymes or receptors. For instance, docking it into the active site of an enzyme like cyclooxygenase (COX) could provide insights into its potential anti-inflammatory activity, a known property of some acetanilide derivatives. orientjchem.org The results of such studies would highlight key interactions, such as hydrogen bonds and π-π stacking, between the ligand and the protein's amino acid residues. mdpi.com

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamic behavior of a molecule over time. nih.gov For an aromatic amide like this compound, MD simulations can reveal the flexibility of the molecule, including the rotation around the C-N bond of the amide group and the puckering of the methylenedioxy ring. rsc.org These simulations can be performed in various environments, such as in a vacuum or in a solvent, to understand how the surrounding medium affects the molecule's conformational preferences. acs.orgresearchgate.net The insights gained from MD simulations are crucial for understanding how the molecule might behave in a biological system. acs.org

Structure-Reactivity Relationship Prediction through Computational Methods

Computational methods can be used to establish structure-reactivity relationships (SRRs), which correlate the chemical structure of a molecule with its reactivity. nih.govnih.gov For a series of related compounds, such as derivatives of this compound, computational analyses can predict how modifications to the molecular structure will affect its chemical properties. deepdyve.com For example, by calculating various electronic descriptors (like HOMO-LUMO energies and MEP maps) for different derivatives, it is possible to predict which modifications would enhance or diminish a particular type of reactivity. This predictive capability is a powerful tool in the rational design of new molecules with desired properties.

In Silico Approaches to Metabolism Prediction

The metabolic fate of a xenobiotic compound is a critical determinant of its pharmacological and toxicological profile. In silico models have emerged as powerful tools in the early stages of drug discovery and development to predict the metabolic pathways of new chemical entities, thereby reducing the reliance on extensive experimental studies. For this compound, while specific experimental metabolic data is scarce, its structural motifs—the methylenedioxy ring and the acetanilide group—allow for a predictive analysis of its biotransformation using computational approaches. These predictions are based on the well-documented metabolism of structurally related compounds, such as 3,4-methylenedioxymethamphetamine (MDMA) and acetanilide itself. mdpi.comresearchgate.net

Computational tools for metabolism prediction can be broadly categorized into ligand-based and structure-based methods. creative-biolabs.com Ligand-based approaches utilize the chemical structure of the substrate to predict its metabolic fate, often employing rule-based systems derived from known metabolic reactions or machine learning models trained on large datasets of metabolic transformations. creative-biolabs.comnih.gov Structure-based methods, on the other hand, model the interaction between the substrate and the active site of metabolizing enzymes, such as cytochrome P450 (CYP) isoforms, to predict sites of metabolism. creative-biolabs.com

Several software platforms are available for predicting metabolism, including BioTransformer, SyGMa, GLORYx, and MetaTrans. nih.gov These tools can predict a range of Phase I and Phase II metabolic reactions. Phase I reactions typically involve the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. usmlestrike.comlongdom.orgdrughunter.com Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate (B86663), to increase water solubility and facilitate excretion. researchgate.netusmlestrike.comlongdom.org

For this compound, the primary sites of metabolism are predicted to be the methylenedioxy bridge and the aromatic ring of the acetanilide moiety. The major predicted metabolic pathways, based on the known metabolism of analogous structures, are detailed below.

Predicted Phase I Metabolic Pathways:

A primary and well-documented metabolic pathway for compounds containing a methylenedioxy group is O-demethylenation . mdpi.comtandfonline.com This reaction, primarily catalyzed by CYP enzymes such as CYP2D6 and CYP3A4, involves the cleavage of the methylenedioxy ring to form a catechol metabolite. tandfonline.comscielo.br In the case of this compound, this would result in the formation of 3,4-dihydroxyacetanilide.

Another significant Phase I reaction is the hydroxylation of the acetanilide moiety . Acetanilide itself is known to undergo aromatic hydroxylation to form acetaminophen (B1664979) (paracetamol). researchgate.net Therefore, it is highly probable that this compound would undergo hydroxylation on the aromatic ring, potentially at the positions ortho or meta to the acetamido group.

Predicted Phase II Metabolic Pathways:

The catechol metabolite formed via O-demethylenation is a prime candidate for subsequent Phase II conjugation reactions. These include O-methylation , catalyzed by catechol-O-methyltransferase (COMT), to form guaiacol (B22219) derivatives, as well as glucuronidation and sulfation of the hydroxyl groups. mdpi.comtandfonline.com The hydroxylated metabolites of the acetanilide ring are also expected to undergo glucuronidation and sulfation. researchgate.net

The tables below summarize the predicted metabolites of this compound based on these in silico considerations.

Table 1: Predicted Phase I Metabolites of this compound

| Predicted Metabolite | Metabolic Reaction | Predicted Catalyzing Enzymes |

| 3,4-Dihydroxyacetanilide | O-demethylenation | CYP2D6, CYP3A4, CYP2C19 |

| Hydroxy-3',4'-methylenedioxyacetanilide | Aromatic Hydroxylation | CYP1A2, CYP2E1 |

Table 2: Predicted Phase II Metabolites of this compound

| Precursor Metabolite | Predicted Conjugate Metabolite | Metabolic Reaction | Predicted Catalyzing Enzymes |

| 3,4-Dihydroxyacetanilide | 3-Hydroxy-4-methoxyacetanilide | O-Methylation | Catechol-O-methyltransferase (COMT) |

| 3,4-Dihydroxyacetanilide | 3,4-Dihydroxyacetanilide glucuronide | Glucuronidation | UDP-glucuronosyltransferases (UGTs) |

| 3,4-Dihydroxyacetanilide | 3,4-Dihydroxyacetanilide sulfate | Sulfation | Sulfotransferases (SULTs) |

| Hydroxy-3',4'-methylenedioxyacetanilide | Hydroxy-3',4'-methylenedioxyacetanilide glucuronide | Glucuronidation | UDP-glucuronosyltransferases (UGTs) |

| Hydroxy-3',4'-methylenedioxyacetanilide | Hydroxy-3',4'-methylenedioxyacetanilide sulfate | Sulfation | Sulfotransferases (SULTs) |

It is important to note that the predictive accuracy of these in silico tools is not absolute and they can sometimes overpredict the number of metabolites. news-medical.net Therefore, experimental validation using in vitro systems, such as human liver microsomes, followed by in vivo studies is essential to confirm these predicted metabolic pathways. Nevertheless, in silico approaches provide a valuable and resource-efficient first step in understanding the likely biotransformation of a novel compound like this compound.

Derivatives and Analogs of 3 ,4 Methylenedioxyacetanilide: Structure and Chemical Transformations

Design and Synthesis of Structural Variants

The design of structural variants of 3',4'-Methylenedioxyacetanilide typically involves modifications at three primary locations: the aromatic ring, the methylenedioxy bridge, and the N-acetyl group. Synthetic strategies often begin with precursors like 3,4-(methylenedioxy)aniline (B81397) or other 3,4-methylenedioxybenzene derivatives. nih.govnajah.edu A common approach is the creation of a library of related compounds to screen for specific properties. nih.gov

For instance, a library of 3,4-(methylenedioxy)aniline-derived semicarbazones was designed and synthesized to evaluate their potential as enzyme inhibitors. nih.gov This process involves reacting the parent aniline (B41778) with various isocyanates to form urea (B33335) derivatives, which are then further modified. Another approach involves synthesizing analogs where the acetanilide (B955) moiety is replaced entirely. An example is the synthesis of the 3,4-methylenedioxy analogue of Pyrimethamine, which starts from 3,4-(methylenedioxy)phenylacetonitrile. issuu.com This multi-step synthesis involves a Claisen condensation followed by cyclization to build a new heterocyclic ring system attached to the methylenedioxybenzene core. issuu.com

Structural modifications can also be introduced on the aromatic ring itself, such as the addition of halogen atoms or other functional groups, to modulate the electronic properties of the molecule. najah.edu The synthesis of these variants often employs standard organic chemistry reactions, with the starting materials and reaction conditions carefully chosen to achieve the desired molecular architecture.

Table 1: Examples of Synthetic Approaches to this compound Analogs This table is interactive. You can sort and filter the data.

| Derivative Class | Starting Material | Key Transformation | Reference |

|---|---|---|---|

| Semicarbazones | 3,4-(Methylenedioxy)aniline | Reaction with isocyanates/semicarbazides | nih.gov |

| Pyrimethamine Analogs | 3,4-(Methylenedioxy)phenylacetonitrile | Condensation and cyclization | issuu.com |

| Aryl Acetic Acids | 3,4-Methylenedioxybenzene derivatives | Various, including acylation and hydrolysis | najah.edu |

| Amphetamine Analogs | Piperonal or Piperonylacetone | Reductive amination | nih.govnih.gov |

Comparative Chemical Reactivity of Analogs

The chemical reactivity of this compound analogs is highly dependent on their specific structural features. Modifications to the aromatic ring or the N-acetyl group can significantly influence the electron density and steric environment of the molecule, thereby altering its reaction pathways.

The methylenedioxy bridge is a key functional group and its reactivity is sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups on the ring can make the methylene (B1212753) carbons more susceptible to nucleophilic attack, while electron-donating groups would have the opposite effect. The stability of this group is a critical factor, as its cleavage is a known metabolic pathway for related compounds, often catalyzed by cytochrome P450 enzymes like CYP2D6 and CYP3A4. nih.gov

The amide linkage of the acetanilide moiety also presents a site for chemical transformation, primarily hydrolysis. The rate of hydrolysis, whether under acidic or basic conditions, can be influenced by steric hindrance from adjacent substituents on the ring or by electronic effects transmitted through the aromatic system. While direct comparative studies on the reactivity of a wide range of this compound analogs are not extensively documented in the provided literature, the principles of physical organic chemistry suggest that structural modifications will predictably alter the reactivity at these key functional groups.

Analytical Differentiation of Isomeric and Homologous Compounds

The structural similarity among derivatives of this compound, especially isomers and homologs, presents a significant analytical challenge. nih.gov Distinguishing these closely related compounds requires a combination of high-resolution analytical techniques.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for this purpose. nih.gov Due to their structural similarities, many analogs exhibit only slight differences in their gas chromatographic behavior and mass spectra under standard electron impact ionization. nih.gov To enhance differentiation, derivatization is often employed. For example, reacting the compounds with agents like pentafluoropropionic acid can produce derivatives with more distinct mass fragmentation patterns. nih.gov The use of chemical ionization as an alternative to electron impact can also provide complementary mass spectral data, aiding in structural elucidation. nih.gov

High-performance liquid chromatography (HPLC) is another powerful tool, particularly for impurity profiling and separating non-volatile or thermally fragile derivatives. researchgate.net An optimized HPLC method can resolve a complex mixture of related substances, allowing for their individual quantification and identification. researchgate.net

Spectroscopic methods are also vital. UV spectrophotometry can provide initial clues suggesting the presence of the methylenedioxyamphetamine-type structure, while thin-layer chromatography (TLC) can be used for preliminary screening. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are used to confirm the formation of the correct product after each step in a synthetic pathway. issuu.com A critical issue arises when relying on simple presumptive tests, which can lead to the misidentification of isomers. nih.gov For example, 3,4-methylenedioxyphenylacetone and 3,4-methylenedioxybenzylacetone (both sometimes referred to as "piperonylacetone") yield two different amine products upon reductive amination, which could be mistaken for one another without definitive analysis. nih.gov

Table 2: Analytical Techniques for Differentiating this compound Analogs This table is interactive. You can sort and filter the data.

| Technique | Application | Key Advantages | Reference |

|---|---|---|---|

| GC-MS | Separation and identification of volatile analogs. | High resolution; structural information from mass spectra. Can be enhanced with derivatization. | nih.gov |

| HPLC | Separation and impurity profiling. | Suitable for non-volatile/thermally labile compounds; quantitative analysis. | researchgate.net |

| Derivatization | Enhances GC-MS differentiation. | Creates derivatives with more unique mass spectra. | nih.gov |

| UV Spectrophotometry | Preliminary screening. | Suggests presence of the core chromophore. | nih.gov |

| NMR Spectroscopy | Structural confirmation. | Provides detailed information on molecular structure. | issuu.com |

Future Research Directions and Methodological Advances for 3 ,4 Methylenedioxyacetanilide

Integration of Artificial Intelligence and Machine Learning in Chemical Research

ML models, particularly deep neural networks and random forests, are increasingly adept at predicting molecular properties. nih.govarxiv.org By training these models on large datasets of known molecules, researchers can predict the spectroscopic properties of 3',4'-Methylenedioxyacetanilide with high accuracy. aalto.fi For instance, an ML model could generate a predicted infrared (IR) or mass spectrum (MS), which can then be used to help identify the compound in complex mixtures without relying on traditional database matching. nih.gov Furthermore, AI can be employed to predict key photophysical properties, such as the energies of molecular orbitals (HOMO/LUMO), which are crucial for understanding the compound's electronic behavior and reactivity. chemrxiv.org

Development of Novel Synthetic Methodologies

Future research will likely focus on developing more efficient, sustainable, and innovative synthetic routes to this compound. Advances in green chemistry are driving a shift away from conventional methods that often use hazardous reagents and produce significant waste.

One promising area is the adoption of solvent-free or "greener" solvent conditions. For the acetylation step, traditional methods often use acetic anhydride (B1165640), which leaves an unused molecule of acetic acid as a byproduct. sphinxsai.com Greener alternatives involve the direct reaction of the parent amine (3,4-methylenedioxyaniline) with glacial acetic acid, often in the presence of zinc dust to prevent oxidation, or using microwave irradiation to accelerate the reaction. ijirset.com These methods improve atom economy and reduce the use of hazardous materials. sphinxsai.comijirset.com A completely solvent-free approach, reacting aniline (B41778) with acetic anhydride without any additives, has been shown to be highly efficient, with an E-Factor (a measure of waste produced) as low as 0.6. researchgate.net

The following table summarizes a comparison between conventional and potential green synthesis approaches for the final acetylation step.

| Feature | Conventional Method | Green Synthesis Method |

| Acetylation Agent | Acetic Anhydride | Glacial Acetic Acid |

| Solvent | Often requires organic solvents | Water or solvent-free |

| Catalyst/Additive | Acid or Base | Zinc dust, Lewis acids (e.g., MgSO₄), or none |

| Energy Source | Conventional Heating | Microwave Irradiation or ambient temperature |

| Byproducts | Acetic Acid | Minimized or none |

| Atom Economy | Lower | Higher sphinxsai.comijirset.com |

Further innovation could involve the use of novel catalysts, such as Lewis acids, to promote the reaction under mild conditions, enhancing both the yield and the environmental profile of the synthesis. researchgate.net

Refinement of In Vitro Metabolic Prediction Models

Predicting the metabolic fate of this compound in humans is crucial for understanding its complete biochemical profile. While animal models are used, they often fail to accurately reflect human metabolism due to species-specific differences in enzyme pathways. dls.com Therefore, the refinement of in vitro models using human-derived cells and tissues is a primary research objective.

Primary human hepatocytes are considered the gold standard for studying hepatic metabolism in vitro because they contain the full complement of metabolic enzymes and cofactors. dls.comnih.gov However, traditional 2D monocultures of hepatocytes suffer from a rapid decline in metabolic activity. nih.gov To overcome this, advanced models are being developed:

3D Spheroid Cultures and Micropatterned Co-cultures (MPCCs): By growing hepatocytes in a three-dimensional structure, often with other liver cells (non-parenchymal cells), their viability and metabolic functions can be maintained for weeks. nih.gov These models have been shown to accurately reproduce human-specific metabolites that are not formed in animal models or simpler in vitro systems. nih.gov

Liver-on-a-Chip Technology: These microfluidic devices create a more physiologically relevant microenvironment for hepatocytes, sometimes incorporating flow and zonation to mimic the liver lobule. exonpublications.com This allows for more accurate studies of metabolic pathways and potential toxicity.

Permeabilized Hepatocytes: A novel approach uses hepatocytes that have been treated to make their cell membranes permeable. dls.com This allows compounds that may have poor permeability to directly access the intracellular metabolic enzymes, combining the comprehensive enzyme system of whole cells with the direct access of subcellular fractions like microsomes. dls.com

Using these refined models, researchers can investigate the specific metabolic pathways of this compound, such as cleavage of the methylenedioxy bridge, hydroxylation of the aromatic ring, and subsequent conjugation reactions, providing a more accurate prediction of its human clearance and metabolite profile than previously possible. nih.gov

Advanced Spectroscopic and Chromatographic Innovations

The unambiguous identification and quantification of this compound and its metabolites depend on sophisticated analytical techniques. Future advancements in chromatography and spectroscopy are critical for separating complex mixtures and elucidating molecular structures with high confidence.

Chromatographic Innovations: The separation of this compound from its structural isomers and potential hydroxylated metabolites presents a significant challenge. nih.gov Advanced chromatographic techniques offer solutions:

Ultra-High-Performance Liquid Chromatography (UHPLC): By using columns with smaller particle sizes (sub-2 µm), UHPLC provides significantly higher resolution and faster analysis times compared to conventional HPLC, enabling the separation of closely related compounds. ijpsjournal.com

Novel Stationary Phases: The development of new stationary phase chemistries provides alternative selectivities for difficult separations. bioanalysis-zone.com For acetanilide-type compounds, reversed-phase columns (e.g., C18) are common, but exploring different phases can optimize the resolution of isomers. nih.gov

Recycling HPLC: This technique allows for a sample to be passed through the same column multiple times, effectively increasing the column length and plate number to resolve compounds that are inseparable in a single pass. nih.gov

Spectroscopic Innovations: Once separated, definitive identification relies on advanced spectroscopic methods.

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Time-of-Flight (TOF) mass spectrometers provide mass measurements with high accuracy (<5 ppm) and resolution (>10,000). nih.govnih.gov This allows for the confident determination of a molecule's elemental composition from its exact mass. thermofisher.com Furthermore, analysis of the fragmentation patterns (MS/MS) helps to piece together the molecular structure, which is essential for identifying unknown metabolites. nih.govresearchgate.net

Gas Chromatography-Molecular Rotational Resonance (GC-MRR) Spectroscopy: This emerging technique couples the separation power of gas chromatography with a detector that measures a molecule's rotational constants. uta.edu Since these constants are unique to a molecule's 3D structure, MRR provides an unambiguous identification of compounds, including isomers, without needing a reference standard. uta.edu

The table below outlines how these advanced techniques can be applied to the analysis of this compound.

| Analytical Challenge | Advanced Technique | Application and Benefit |

| Separation of Isomers | UHPLC, Recycling HPLC | Provides the high resolution needed to separate structurally similar molecules, ensuring accurate quantification and identification. ijpsjournal.comnih.gov |

| Compound Identification | High-Resolution Mass Spectrometry (HRMS) | Determines the elemental composition from accurate mass and provides structural fragments for identification of the parent compound and its metabolites. nih.gov |

| Unambiguous Structure Elucidation | GC-Molecular Rotational Resonance (MRR) | Provides definitive structural identification based on the unique rotational spectrum of a molecule, confirming isomer identity. uta.edu |

Q & A

Q. What are the established synthetic protocols for 3',4'-Methylenedioxyacetanilide, and what factors influence reaction efficiency?

- Methodological Answer : The synthesis typically involves acetylation of 3,4-(Methylenedioxy)aniline (CAS 14268-66-7) using acetic anhydride or acetyl chloride under reflux conditions. Key factors include:

- Catalysts : Acidic catalysts (e.g., ZnCl₂) enhance acetylation efficiency, as demonstrated in analogous acetamide syntheses .

- Solvent Selection : Polar aprotic solvents like DMF improve reaction homogeneity, while recrystallization from DMF or ethanol ensures purity .

- Temperature Control : Optimal yields are achieved at 80–100°C, avoiding thermal degradation of the methylenedioxy moiety .

Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the product (CAS 13067-19-1) .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

- Methodological Answer :

- ¹H NMR : Characteristic peaks include:

- Methylenedioxy protons as a singlet at δ 5.9–6.0.

- Acetamide N–H proton at δ 8.2–8.5 (broad, exchangeable).

- Aromatic protons in the range δ 6.7–7.1 .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 179 (C₉H₉NO₃) confirms the molecular weight .

- IR Spectroscopy : Stretching vibrations for C=O (1650–1680 cm⁻¹) and N–H (3250–3350 cm⁻¹) validate the acetamide group .

Advanced Research Questions

Q. How can conflicting solubility data reported for this compound in literature be systematically addressed?

- Methodological Answer :

- Systematic Review : Follow Cochrane Handbook guidelines to aggregate and compare solubility studies, focusing on variables like solvent polarity, temperature, and purity .

- Controlled Experiments : Reproduce solubility tests using standardized conditions (e.g., USP/EP methods) and characterize impurities via HPLC. For example, residual DMF from synthesis () may alter solubility .

- Data Reconciliation : Use statistical tools (e.g., ANOVA) to identify outliers and correlate solubility with crystallinity (via XRD) .

Q. What catalytic systems enhance the yield of this compound in acetylation reactions?

- Methodological Answer :

- Acid Catalysts : ZnCl₂ (used in thiazolidinone syntheses) improves electrophilic acetylation but may require post-reaction neutralization to prevent side reactions .

- Lewis Acids : Trifluoroacetic acid (TFA), as in Pictet-Spengler reactions, could enhance reactivity while minimizing byproducts .

- Optimization Strategies : Design of Experiments (DOE) to test catalyst stoichiometry (0.1–1.0 eq) and solvent systems (DMF vs. acetonitrile) .

Key Considerations for Contradictory Data Analysis

- Chromatographic Purity : Residual solvents (e.g., DMF) or unreacted aniline derivatives (CAS 14268-66-7) may skew analytical results .

- Thermal Stability : Decomposition above 130°C (noted in related methylenedioxy compounds) necessitates controlled drying conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro